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Compound of Interest

(2S)-3-Bromo-2-hydroxy-2-
Compound Name:
methylpropanoic acid

Cat. No.: B026910

An In-depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid:
Properties, Synthesis, and Applications

Introduction

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a trifunctional chiral building block of
significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its
structure incorporates a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all
centered around a stereodefined quaternary carbon. This unique arrangement of functional
groups allows for a wide range of chemical transformations, making it a valuable precursor for
the synthesis of complex, enantiomerically pure molecules. This guide provides a
comprehensive overview of its chemical and physical properties, proven synthetic
methodologies, key reactive pathways, and its notable application in the development of
pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its successful application.
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a white solid at room temperature,
typically stored under refrigeration (2-8°C) to ensure long-term stability.[1] Key physical and
chemical properties are summarized in Table 1.
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It is critical for researchers to note the discrepancies in reported values for melting point and

specific optical rotation in the literature. These variations may arise from differences in sample

purity or the conditions under which the measurements were taken (e.g., solvent,

concentration).

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 106089-20-7 [2][3]
Molecular Formula C4H7BroOs [21[3114]
Molecular Weight 183.00 g/mol [2][3][5]
Appearance White to Pale Yellow Solid [6]

Melting Point 98-100°C [7]
113-114°C [6]

Solubility 25 g/L in Water (20°C) [7]

pKa (Predicted) ~2.5 [7]
3.39+0.16 [6]

Specific Optical Rotation

+12.5° (c=1, H20)

[7]

[0]/D -11.5 + 1.5° (c=2.6,
Methanol)

[6]

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data

(Table 2) are essential for its identification and quality control.

Table 2: Spectroscopic Data
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Data (Solvent: D20)

Interpretation Source

1H NMR (400 MHz)

3 1.45 (s, 3H), & 3.20
(d, 2H)

Singlet corresponds to
the C2-methyl
protons. Doublet
corresponds to the
diastereotopic C3-
bromomethyl protons.
The C2-OH and
COOH protons are
typically exchanged in
D:20.

13C NMR

023.1,545.8,0 725,
0178.2

Signals correspond to

the methyl carbon

(CHs), bromomethyl

carbon (CHz2Br),

quaternary alcohol [7]
carbon (C-OH), and

the carboxylic acid

carbon (COOH),

respectively.

IR Spectroscopy

~3200 cm~1 (broad),
~1700 cm~1, ~650

cm—t

Broad O-H stretch
from the alcohol and
carboxylic acid. Sharp
C=0 stretch from the
carboxylic acid. C-Br

stretch.

Synthesis and Stereochemical Control

The primary challenge in synthesizing this molecule is the stereoselective installation of the

bromine atom. The most effective reported method is the enantioselective bromination of the

prochiral starting material, 2-hydroxy-2-methylpropanoic acid.

Causality of Experimental Choice
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Direct bromination of the starting material without a chiral influence would result in a racemic
mixture of (R) and (S) enantiomers. To achieve the desired (S) configuration, a chiral catalyst is
required. Chiral Lewis acids, such as those derived from BINOL (1,1'-Bi-2-naphthol), are
employed to create a chiral environment around the substrate.[4][7] This environment sterically
directs the incoming bromine electrophile to one face of the molecule, leading to a high
enantiomeric excess (ee) of the desired (S)-enantiomer.[4]

Experimental Protocol: Enantioselective Bromination

This protocol is a representative synthesis based on established methodologies.[4][7]
Researchers should consult primary literature and perform appropriate risk assessments before
implementation.

o Catalyst Preparation: In a flame-dried, nitrogen-purged flask, prepare the chiral Lewis acid
catalyst (e.g., Zn(OAc)z with (R)-BINOL) in an appropriate anhydrous solvent according to
literature procedures.

e Reaction Setup: To a separate reaction vessel under a nitrogen atmosphere, add 2-hydroxy-
2-methylpropanoic acid and a suitable solvent such as acetic acid.

o Catalyst Addition: Add the prepared chiral catalyst solution to the reaction vessel.

e Cooling: Cool the mixture to 0-5°C using an ice bath. This is crucial to control the reaction
rate and enhance selectivity.

e Bromination: Slowly add a solution of bromine (Brz) in acetic acid dropwise over 4—6 hours.
The reaction should be monitored for completion by a suitable technique (e.g., TLC, LC-MS).

e Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a
beaker of ice water.

o Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl
acetate).

e Washing: Wash the combined organic layers with brine to remove residual water and
impurities.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude solid by recrystallization from a polar solvent system, such as
an ethanol/water mixture, to yield enantiomerically enriched (2S)-3-Bromo-2-hydroxy-2-

methylpropanoic acid.[7]

» Validation: Confirm the structure and purity using the spectroscopic methods outlined in
Table 2. Enantiomeric purity should be determined via chiral HPLC or by measuring the
specific optical rotation and comparing it to literature values.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the enantioselective synthesis.
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Chemical Reactivity and Mechanistic Rationale

The synthetic utility of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid stems from the
distinct reactivity of its three functional groups.

e Primary Alkyl Bromide: The C-Br bond is the most reactive site for nucleophilic substitution.
As a primary bromide, it is highly susceptible to Sn2 displacement by a wide range of
nucleophiles (e.g., amines, thiols, cyanides, azides). This reaction is the cornerstone of its
use as a building block, allowing for the covalent attachment of this chiral fragment to other
molecules. The Sn2 reaction proceeds with inversion of configuration at the carbon bearing
the leaving group; however, since the substitution occurs at C3, which is not the chiral
center, the stereochemistry at C2 is preserved.

» Tertiary Hydroxyl Group: The tertiary alcohol can undergo oxidation to a ketone under
specific conditions, although this can be challenging without affecting other parts of the
molecule. More commonly, it can be protected (e.g., as a silyl ether) if it interferes with
subsequent reactions, or it can be involved in intramolecular cyclizations.

o Carboxylic Acid Group: The carboxylic acid provides a handle for forming esters, amides, or
acid chlorides. It can also be reduced to a primary alcohol using strong reducing agents like
lithium aluminum hydride.

Nucleophile (R-S—, R2NH) [

(Displaces Br-) Sn2 Sub§titutjon ProQucts
(e.g., Thioethers, Amines)

Alcohol / Amine

(2S)-3-Bromo-2-hydroxy- (Acid Catalysis) »{ Esters / Amides
2-methylpropanoic acid Strong Reducing Agent ( )
(e.g., LiAlHa4)

Diol Product

Click to download full resolution via product page

Caption: Key reaction pathways of the title compound.
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Application in Drug Development: Synthesis of
Bicalutamide

A prominent application of this chiral synthon is as an intermediate in the synthesis of
nonsteroidal antiandrogens, such as Bicalutamide (formerly ICI 176334), which is used in the
treatment of prostate cancer.[8] The synthesis leverages the Sn2 reactivity of the molecule's
primary bromide.

In a key step, the (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is converted to an amide
with 3'-(trifluoromethyl)-4'-cyanoaniline. The resulting intermediate then undergoes an Sn2
reaction where the bromide is displaced by the thiolate of 4-fluorothiophenol. This step critically
sets the stereochemistry of the final drug molecule, which is essential for its biological activity.

(2S)-3-Bromo-2-hydroxy-

2-methylpropanoic acid G’-(Triﬂuoromethyl)—4’-cyanoanilina
(This Guide's Topic)

Amide Intermediate G-FluorothiophenoD

Sn2 Reaction
Thiolate displaces Br™)

Bicalutamide Analogue

(Nonsteroidal Antiandrogen)

Click to download full resolution via product page

Caption: Role in the synthesis of a Bicalutamide analogue.
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Safety and Handling

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance.
Safety data sheets indicate it causes severe skin burns and eye damage (H314, GHS05).[1][7]
Some sources may classify it as an irritant (H315, H319); however, given the potential for
severe damage, it must be handled with the highest degree of caution.[5]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and
chemical safety goggles or a face shield.

» Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Avoid creating dust.

o Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage
temperature is 2-8°C.[1]

» First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In
case of skin contact, take off immediately all contaminated clothing and rinse skin with water.
Seek immediate medical attention in all cases of exposure.

Conclusion

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a powerful and versatile chiral building
block. Its well-defined stereochemistry and three distinct functional groups provide a robust
platform for the asymmetric synthesis of complex molecules. A thorough understanding of its
properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers and
drug development professionals to effectively harness its potential in creating novel chemical
entities with significant biological and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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